molecular formula C16H13Cl2N3S B3548478 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole

3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole

Cat. No.: B3548478
M. Wt: 350.3 g/mol
InChI Key: QNIMBZHQCWTDOB-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted at position 3 with a 2,6-dichlorobenzyl sulfanyl group, at position 4 with a methyl group, and at position 5 with a phenyl group. The 2,6-dichlorobenzyl moiety introduces strong electron-withdrawing effects, which influence reactivity and intermolecular interactions, while the phenyl and methyl groups contribute to steric and electronic modulation. This compound’s structural features make it a candidate for pharmaceutical applications, particularly in enzyme inhibition, as suggested by analogs with similar substituents .

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3S/c1-21-15(11-6-3-2-4-7-11)19-20-16(21)22-10-12-13(17)8-5-9-14(12)18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIMBZHQCWTDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Research indicates that triazole derivatives exhibit significant antimicrobial and antifungal properties. The unique structure of 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole enhances its efficacy against various pathogens.

Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several triazole derivatives, including this compound. Results showed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

Agricultural Chemistry

This compound is also being investigated for its applications in agrochemicals. Its antifungal properties make it a candidate for developing new fungicides to protect crops from fungal diseases.

Case Study: Fungicidal Efficacy
Research conducted by agricultural scientists demonstrated that formulations containing this triazole derivative significantly reduced fungal infections in crops such as wheat and corn. The findings were published in Pest Management Science, highlighting its potential as an effective crop protection agent.

Material Science

In material science, this compound is utilized as a building block for synthesizing novel materials with specific properties. Its ability to form coordination complexes with metals opens avenues for developing advanced materials used in electronics and catalysis.

Application Example: Coordination Chemistry
The compound has been studied for its ability to form stable complexes with transition metals. These complexes are being explored for their catalytic properties in organic transformations.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

3-[(4-Chlorobenzyl)sulfanyl]-5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole

  • Key Differences : Replaces the 2,6-dichlorobenzyl group with a 4-chlorobenzyl substituent and substitutes the phenyl group with an adamantyl moiety.
  • Crystallographic studies reveal intermolecular C–H···π interactions stabilizing the structure .

3-[(2,6-Difluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4-(3-chlorophenyl)-4H-1,2,4-triazole

  • Key Differences : Substitutes 2,6-dichloro with 2,6-difluoro on the benzyl group and introduces a 3,4,5-trimethoxyphenyl group at position 4.
  • Crystal packing involves C–H···O and C–H···F interactions .
  • Implications : Demonstrates how halogen electronegativity and aryl substituents modulate crystallinity and solubility .

Analogues with Varied Sulfanyl Substituents

3-{[(2,6-Dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

  • Key Differences : Incorporates a nitrobenzyl sulfanyl group at position 5 and an additional methyl-sulfanyl linker at position 3.
  • Discontinued commercial availability suggests synthetic or stability challenges .

4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Key Differences : Replaces the sulfanyl group with a thione and introduces a benzoxazolyl moiety.
  • Properties : The thione group increases hydrogen-bonding capacity (IR: 1228 cm⁻¹ for C=S), while the benzoxazolyl group enhances aromatic stacking. Reported EI-MS data (m/z 385) confirm molecular stability under mass spectrometry conditions .

Chlorine Substitution Position Effects

  • Example: (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid vs. (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid.
  • Findings : Both show similar IC₅₀ values (~6.4–6.5 kcal/mol Gibbs free energy) against collagenase. The 2,6-dichloro isomer forms a shorter hydrogen bond (1.961 Å vs. 2.202 Å) with Gln215, suggesting subtle binding affinity differences due to halogen positioning .

Adamantyl vs. Phenyl Substituents

    Biological Activity

    Overview

    The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. Triazoles are recognized for their roles in medicinal chemistry, particularly as antifungal and antibacterial agents. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

    Chemical Structure and Properties

    The chemical formula of this compound is C16H14Cl2N4SC_{16}H_{14}Cl_2N_4S. The presence of the dichlorobenzyl and phenyl groups contributes to its unique pharmacological profile.

    PropertyValue
    Molecular Weight367.34 g/mol
    IUPAC NameThis compound
    CAS NumberNot specified

    Antimicrobial Properties

    Research indicates that triazole derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that compounds similar to this compound possess potent antibacterial effects against a variety of pathogens.

    • Antibacterial Activity :
      • A study demonstrated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.250.25 to 32μg/mL32\mu g/mL against strains such as Staphylococcus aureus and Escherichia coli .
      • The compound's effectiveness may be attributed to its ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors.
    • Antifungal Activity :
      • Triazoles are also well-known for their antifungal properties. They inhibit the enzyme lanosterol demethylase involved in ergosterol biosynthesis in fungi . This mechanism is critical for the treatment of fungal infections.

    The precise mechanism of action for this compound may involve:

    • Enzyme Inhibition : Similar triazoles have been shown to inhibit enzymes such as DNA gyrase and lanosterol demethylase.
    • Disruption of Cellular Processes : The compound may disrupt cellular processes by binding to specific receptors or enzymes within microbial cells.

    Structure-Activity Relationship (SAR)

    The biological activity of triazoles is influenced by various structural features:

    • Substituents on the Triazole Ring : The presence of electron-withdrawing groups (like nitro or halogen) can enhance antibacterial potency by increasing lipophilicity and improving membrane permeability.
    • Alkyl Chain Length : Variations in alkyl chain length at specific positions on the triazole ring can significantly affect the compound's activity .

    Case Studies

    • Study on Antibacterial Efficacy :
      • In a comparative study involving various triazole derivatives, those with phenyl substitutions at the 5-position exhibited superior antibacterial activity compared to their non-substituted counterparts . The introduction of a dichlorobenzyl group was found to enhance selectivity against resistant strains.
    • Fungal Resistance :
      • Research highlighted that certain triazole derivatives were effective against resistant fungal strains that typically show reduced susceptibility to conventional antifungals . This suggests potential applications in treating resistant infections.

    Q & A

    Q. What are the standard synthetic routes for preparing 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole?

    The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. A common approach includes:

    • Triazole ring formation : Condensation of thiosemicarbazide derivatives with carbonyl compounds under reflux conditions. For example, reacting 4-amino-3,5-disubstituted-1,2,4-triazole with aldehydes in ethanol/acetic acid .
    • Sulfanyl group introduction : Nucleophilic substitution using 2,6-dichlorobenzyl thiol or its derivatives. This step requires careful control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions .
    • Purification : Column chromatography or recrystallization from ethanol/water mixtures yields the final product with >95% purity .

    Q. What analytical techniques are critical for characterizing this compound’s structure?

    • X-ray crystallography : Determines crystal packing (e.g., monoclinic P21/n space group) and intermolecular interactions (e.g., weak C–H···N hydrogen bonds) .
    • Spectroscopy :
      • FT-IR : Confirms functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹, C–S stretching at ~650 cm⁻¹) .
      • NMR : Assigns substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.5–3.0 ppm) .
    • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 438.3) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activity data (e.g., MIC values) across studies?

    • Comparative substituent analysis : Evaluate how structural variations (e.g., chloro vs. fluoro substituents) impact activity. For example, 2,6-dichlorobenzyl groups enhance antibacterial activity due to increased lipophilicity and membrane penetration .
    • Standardized assay protocols : Ensure consistent testing conditions (e.g., broth microdilution for MIC determination, standardized bacterial strains like S. aureus ATCC 25923) to minimize variability .
    • Statistical modeling : Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity trends .

    Q. What methodologies optimize this compound’s antimicrobial activity through structural modification?

    • QSAR-guided design : Introduce electron-withdrawing groups (e.g., –CF₃) at the triazole 5-position to enhance interaction with fungal CYP51 enzymes .
    • Hybridization strategies : Combine sulfanyl and benzyl groups (e.g., 4-nitrobenzyl) to synergize antibacterial and antifungal mechanisms .
    • Molecular docking : Validate binding modes with targets like bacterial dihydrofolate reductase (PDB ID: 1DHF) using AutoDock Vina .

    Q. How can crystallographic and DFT studies elucidate structure-activity relationships?

    • Crystallography : Use SHELXL (for refinement) and ORTEP-3 (for visualization) to analyze bond angles and intermolecular interactions. For example, the 2,6-dichlorobenzyl group’s dihedral angle (~75°) influences steric hindrance and target binding .
    • DFT calculations : At the B3LYP/6-311G(d) level, compute HOMO-LUMO gaps (e.g., ~5.2 eV) to predict redox stability and electrostatic potential maps to identify nucleophilic/electrophilic sites .

    Q. What experimental approaches validate the compound’s mechanism of action against microbial targets?

    • Enzyme inhibition assays : Measure IC₅₀ values against Candida albicans lanosterol 14α-demethylase (CYP51) using spectrophotometric NADPH depletion .
    • Membrane disruption studies : Use fluorescence probes (e.g., DiSC₃(5)) to quantify changes in microbial membrane potential after treatment .
    • Resistance profiling : Serial passage experiments with sub-MIC concentrations identify mutations in target genes (e.g., ERG11 in fungi) .

    Methodological Notes

    • Key references : Synthesis (), crystallography (), and biological activity ().

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole
    Reactant of Route 2
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    3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole

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